molecular formula C13H21N5 B11742163 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11742163
M. Wt: 247.34 g/mol
InChI Key: RSGSGGDHISJBNH-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole and 1-(propan-2-yl)-1H-pyrazole with a suitable amine source under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrazole rings is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole derivatives with reduced nitrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is investigated for its potential as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with specific enzymes and receptors in the body, making it a promising candidate for new drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole
  • 1-(Propan-2-yl)-1H-pyrazole
  • Pyrazole derivatives

Uniqueness

(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its dual pyrazole structure, which provides it with distinct chemical and biological properties. This dual structure allows for more versatile interactions with various targets, making it a valuable compound in research and industrial applications.

Biological Activity

The compound (1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a synthetic derivative belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial effects. This article focuses on the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C13H20N6C_{13}H_{20}N_6 with a molecular weight of approximately 265.33g/mol265.33\,g/mol. The compound's structure features two pyrazole rings connected by a methylamine linkage, which may enhance its biological interactions.

PropertyValue
Molecular FormulaC13H20N6
Molecular Weight265.33 g/mol
IUPAC NameN-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine
InChI KeyPSLVCYSJWHOMRB-UHFFFAOYSA-N

The biological activity of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine is primarily attributed to its interaction with various molecular targets. The presence of the dimethyl and propan-2-yl groups may enhance lipophilicity and binding affinity to enzymes or receptors involved in key signaling pathways.

Potential Targets:

  • Enzymes : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
  • Receptors : It could interact with G-protein coupled receptors (GPCRs) that play critical roles in cell signaling.
  • Kinases : The compound might act as an inhibitor for various kinases involved in cancer cell proliferation.

Biological Activities

Recent studies have highlighted the potential therapeutic applications of pyrazole derivatives:

Anticancer Activity

Research indicates that compounds similar to (1,3-dimethyl-1H-pyrazol-4-yl)methylamine exhibit cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : A related pyrazole derivative showed an IC50 value of approximately 92.4 µM against multiple cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .

Anti-inflammatory Activity

Pyrazole compounds have been reported to possess anti-inflammatory properties by inhibiting COX enzymes, thereby reducing prostaglandin synthesis. This mechanism can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Some pyrazole derivatives demonstrate significant antimicrobial activity against both bacterial and fungal strains. This property could be leveraged for developing new antibiotics or antifungal agents.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Study on Anticancer Effects :
    • A study published in PubMed Central demonstrated that modified pyrazoles exhibited selective cytotoxicity towards tumor cells while sparing normal cells . This selectivity is crucial for minimizing side effects during cancer treatment.
  • Anti-inflammatory Research :
    • Another investigation highlighted the ability of certain pyrazole derivatives to reduce inflammation markers in animal models, suggesting their potential use in chronic inflammatory diseases .
  • Antimicrobial Testing :
    • A comprehensive screening of various pyrazole compounds revealed promising antimicrobial activity against resistant strains of bacteria, indicating their potential as new therapeutic agents .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-10(2)18-8-12(6-15-18)5-14-7-13-9-17(4)16-11(13)3/h6,8-10,14H,5,7H2,1-4H3

InChI Key

RSGSGGDHISJBNH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CN(N=C2)C(C)C)C

Origin of Product

United States

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